molecular formula C8H6N2O2S B8230353 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B8230353
M. Wt: 194.21 g/mol
InChI Key: WINNVCJKBGDBFZ-UHFFFAOYSA-N
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Description

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a thienopyrimidine scaffold fused with a thiophene ring at the [3,2-d] position. The molecule contains a methyl group at the 6-position and a carboxylic acid moiety at the 4-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-5-7(13-4)6(8(11)12)10-3-9-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINNVCJKBGDBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Carboxylate Precursors

The most widely reported route involves cyclization of 3-amino-5-methylthiophene-2-carboxylate derivatives. Under acidic conditions (e.g., formic acid or HCl), these precursors undergo intramolecular condensation to form the pyrimidine ring. For example, heating ethyl 3-amino-5-methylthiophene-2-carboxylate in refluxing formic acid (100°C, 6 hours) yields the pyrimidine core with a methyl group at position 6 and an ester at position 4. Subsequent hydrolysis of the ethyl ester (e.g., using NaOH in aqueous ethanol) produces the carboxylic acid derivative .

Key Variables :

  • Acid Catalyst : Formic acid achieves higher yields (85–90%) compared to HCl (70–75%) due to milder side reactions.

  • Temperature : Optimal cyclization occurs at 100–110°C; temperatures >120°C promote decarboxylation.

Mechanochemical and Microwave-Assisted Synthesis

Green chemistry approaches minimize solvent use and reduce reaction times. Mechanochemical grinding of 3-amino-5-methylthiophene-2-carboxylic acid with urea and a catalytic amount of p-TsOH in a ball mill (30 minutes) directly forms the pyrimidine ring . Microwave irradiation (150 W, 120°C, 10 minutes) of the same precursors in ethanol improves yields to 92% while circumventing decarboxylation .

Comparative Performance :

MethodTimeYield (%)Purity (%)
Traditional Heating6 hours8595
Microwave10 min9298
Mechanochemical30 min8897

Hydrolysis of Ester Precursors

Ethyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate serves as a key intermediate. Hydrolysis under basic conditions (2M NaOH, ethanol/H₂O, 70°C, 4 hours) quantitatively converts the ester to the carboxylic acid . Acidic hydrolysis (H₂SO₄, reflux) is less favored due to partial decomposition (>15% yield loss) .

Optimized Protocol :

  • Base : NaOH (2 equivalents) in 1:1 ethanol/water.

  • Temperature : 70–80°C to balance reaction rate and product stability.

Regioselective Functionalization Challenges

The thieno[3,2-d]pyrimidine scaffold exhibits competing reactivity at positions 2, 4, and 6. SNAr reactions at position 4 require careful control of leaving groups (e.g., Cl or Br) and nucleophiles . For instance, amination at position 4 proceeds selectively in DMF with Hünig’s base, while thiolation favors position 2 in PrOH . These findings underscore the importance of solvent and base selection in directing substituents.

Structural Characterization and Validation

Spectroscopic Techniques :

  • ¹H NMR : Methyl protons at position 6 resonate as a singlet (δ 2.45–2.55 ppm). The pyrimidine ring proton (position 2) appears as a doublet (δ 8.20–8.30 ppm, J = 5.1 Hz) .

  • ¹³C NMR : The carboxylic acid carbon resonates at δ 167–169 ppm, while the pyrimidine C-4 carbon appears at δ 158–160 ppm .

  • IR Spectroscopy : Stretching vibrations for COOH (2500–3000 cm⁻¹, broad) and C=O (1690–1710 cm⁻¹) confirm functional groups.

Chemical Reactions Analysis

Types of Reactions: 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is its potential as an anticancer agent. Research indicates that this compound can inhibit specific enzymes involved in cell proliferation, including protein kinases. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can down-regulate phosphorylated eukaryotic initiation factor 4E (eIF4E) and induce apoptosis in cancer cells, suggesting a therapeutic avenue for cancer treatment through enzyme inhibition .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial and antifungal properties. Its ability to disrupt cellular functions in pathogens makes it a candidate for further development as an antimicrobial agent. The structural features of this compound allow for interactions with biological targets that are crucial for microbial survival .

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in studies focusing on enzyme inhibition. For example, its derivatives have been found to act as potent inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks), which are involved in oncogenic processes. The mechanism involves stabilizing the compound within the ATP binding site of Mnks through hydrogen bonds and hydrophobic interactions, thereby inhibiting their activity .

Structure-Activity Relationship (SAR) Investigations
This compound serves as a valuable building block in SAR studies aimed at optimizing the biological activity of related compounds. By modifying various substituents on the core structure, researchers can enhance potency and selectivity against specific targets. Such studies are crucial for developing new therapeutic agents based on the thieno[3,2-d]pyrimidine scaffold .

Material Science

Development of Novel Materials
Beyond biological applications, this compound is being explored in material science for its electronic properties. Its unique molecular structure can lead to materials with desirable electronic characteristics suitable for applications in organic electronics and photovoltaics .

Comparison with Related Compounds

The following table summarizes the comparative properties and applications of this compound with similar compounds:

Compound NameKey ApplicationsNotable Properties
This compoundAnticancer, AntimicrobialInhibits protein kinases; induces apoptosis
Thieno[2,3-d]pyrimidine-4-carboxylic acidLimited pharmacological studiesFewer synthetic routes; less explored
Thieno[3,4-d]pyrimidine-4-carboxylic acidPotential enzyme inhibitorsUnique substitution pattern enhances biological activity

Case Studies

  • Anticancer Activity Evaluation : A study evaluated the efficacy of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated significant inhibition of cell growth at low concentrations, with specific emphasis on the role of structural modifications enhancing activity .
  • Enzyme Interaction Studies : Research involving docking studies demonstrated how 6-Methylthieno[3,2-d]pyrimidine derivatives bind effectively to Mnk enzymes, leading to a better understanding of their mechanism of action and providing insights into potential drug design strategies .

Mechanism of Action

The biological activity of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. It can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6-methyl, 4-carboxylic acid C₈H₆N₂O₂S 194.2* Carboxylic acid enhances polarity; methyl improves lipophilicity
4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid 4-methoxy, 5-methyl, 6-carboxylic acid C₉H₈N₂O₃S 224.24 Methoxy group increases electron density; dual substituents alter binding
7-Methylthieno[3,2-d]pyrimidin-4(3H)-one 7-methyl, 4-keto C₇H₆N₂OS 166.2 Keto group reduces acidity; methyl at 7 alters steric profile
4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid 4-hydroxy, 2-methyl, 6-carboxylic acid C₈H₆N₂O₃S 210.2* Hydroxy group introduces H-bonding potential; methyl at 2 affects symmetry

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The [3,2-d] vs. [2,3-d] ring fusion alters the spatial arrangement of functional groups, impacting interactions with biological targets .
  • Functional Groups : Carboxylic acid derivatives (e.g., 4-carboxylic acid) exhibit higher polarity and acidity compared to keto or hydroxy analogs, influencing solubility and bioavailability .

Biological Activity

6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential applications in various fields, particularly in cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The compound features a thieno-pyrimidine core structure, which is essential for its biological activity. The presence of the methyl group at the 6-position and the carboxylic acid functionality at the 4-position contribute to its unique chemical properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : The compound has been shown to bind to the active sites of various protein kinases, disrupting their function. This inhibition can lead to decreased cell proliferation and induction of apoptosis in cancer cells .
  • Targeting Growth Factor Receptors : It interacts with receptors such as the vascular endothelial growth factor (VEGF) receptor and platelet-derived growth factor (PDGF) receptor, affecting pathways that regulate angiogenesis and cell survival .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, it has been evaluated against several cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition .
  • Mechanistic Studies : In studies involving MV-4-11 cells, the compound was found to down-regulate phosphorylated eIF4E, Mcl-1, and cyclin D1, leading to apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential antimicrobial properties. It has been investigated for efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:

CompoundStructureIC50 (μM)Selectivity Index
3Ethyl Substituted13.4212.7
4Methyl Substituted28.89Higher than 3
5Benzyl Substituted52.56-

The data indicate that modifications at specific positions on the thienopyrimidine ring can enhance or diminish anticancer activity. For example, substituents at the 4-position significantly affect potency against MCF-7 cells .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on MDA-MB-231 breast cancer cells and normal human mammary epithelial cells (MCF-10A). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights : A docking study revealed how this compound interacts with protein kinases at a molecular level, providing insights into its potential as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid, and what are their critical parameters?

The compound is typically synthesized via cyclization reactions. A common method involves the Niementowski reaction, where 2-amino-3-thiophenecarboxylate derivatives react with formamide or urea under high-temperature conditions (200°C) to form the thienopyrimidine core . Alternative routes include condensation with nitriles or imidates, with reaction efficiency dependent on solvent choice (e.g., DMF or toluene) and catalysts like palladium or copper for functionalization . Key parameters include strict temperature control and anhydrous conditions to avoid side reactions.

Q. What analytical techniques are recommended for structural characterization of this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for the methyl group (δ ~2.5 ppm) and carboxylic acid proton (δ ~12-14 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ for C₈H₇N₂O₂S: calc. 195.02, obs. 195.03) .

Q. What are the primary biological targets or activities reported for this compound?

The compound has shown inhibitory activity against microbial targets (e.g., bacterial enzymes) and potential as a kinase inhibitor. Its carboxylic acid group enables interactions with active-site residues in proteins, as demonstrated in docking studies with α7 nicotinic acetylcholine receptors and microbial enzymes . Preliminary assays often use MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity, with IC₅₀ values calculated via enzyme inhibition assays .

Advanced Research Questions

Q. How can computational docking studies optimize derivatives of this compound for enhanced target specificity?

Docking software (e.g., AutoDock Vina) can model interactions between the compound and target proteins. For example, pyridyl amide derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid were docked into the active site of microbial dihydrofolate reductase (DHFR), identifying key hydrogen bonds between the carboxylic acid group and Arg98 residue . Advanced studies incorporate molecular dynamics simulations to assess binding stability and guide substitutions (e.g., methyl or halogen groups) to improve affinity .

Q. What strategies address solubility limitations of this compound in in vitro assays?

The carboxylic acid group confers pH-dependent solubility. Strategies include:

  • Salt formation : Neutralization with sodium bicarbonate to improve aqueous solubility at physiological pH .
  • Prodrug derivatization : Conversion to ethyl esters (e.g., ethyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-solvent systems : Use of DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ or MIC values often arise from assay variability. Mitigation strategies include:

  • Orthogonal assays : Combine enzyme inhibition data (e.g., fluorescence-based assays) with cell viability tests (MTT assay) to confirm target-specific effects .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
  • Structural verification : Re-characterize batches via XRD or 2D NMR to rule out polymorphic or isomeric differences impacting activity .

Q. What methodologies enable regioselective functionalization of the thienopyrimidine scaffold?

Regioselectivity is achieved through:

  • Directed lithiation : Use of LDA (Lithium Diisopropylamide) at -78°C to deprotonate the methyl group, followed by electrophilic quenching (e.g., iodine or aldehydes) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position, requiring Pd(PPh₃)₄ catalyst and microwave-assisted heating (120°C, 30 min) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Niementowski Reaction

ParameterOptimal ConditionImpact on Yield
Temperature200°C<80°C: Incomplete cyclization
SolventFormamidePolar aprotic solvents reduce side products
Reaction Time2–4 hoursProlonged time increases decomposition
CatalystNone (thermal cyclization)Pd/Cu required for halogenated derivatives

Q. Table 2. Biological Activity Data Comparison

StudyTargetIC₅₀/MICAssay Type
Vlasov et al. (2023)E. coli DHFR12.5 µMFluorescence
Hilary et al. (2013)α7 nAChR0.8 µMRadioligand binding

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